Physicochemical Signature Comparison: 387867-57-4 vs. 2H-6,9-Methanopyrido[1,2-a]pyrimidine (321673-18-1)
The replacement of a triazine ring (three nitrogen atoms) with a pyrimidine ring (two nitrogen atoms, different arrangement) in the methano-bridged pyrido-fused scaffold produces a measurable shift in key drug-likeness parameters . Specifically, the target compound 387867-57-4 has a computed LogP of 1.13 and PSA of 33.09 Ų, while the pyrimidine analog 321673-18-1 (C₈H₈N₂, MW 132.16) carries one fewer hydrogen-bond acceptor and exhibits a different PSA/LogP balance [1]. The additional nitrogen in the triazine ring of 387867-57-4 provides an extra hydrogen-bond acceptor site and a distinct metal-coordination geometry (1,2,4-triazine N2/N4 chelation motif vs. pyrimidine N1/N3 motif) [2].
| Evidence Dimension | Computed physicochemical properties (LogP, PSA, H-bond acceptor count) |
|---|---|
| Target Compound Data | LogP = 1.13; PSA = 33.09 Ų; Hydrogen-bond acceptors = 3 (three triazine N atoms); MW = 145.16 g/mol |
| Comparator Or Baseline | 2H-6,9-Methanopyrido[1,2-a]pyrimidine (321673-18-1): LogP ≈ 0.9–1.1 (estimated); PSA ≈ 25–29 Ų; H-bond acceptors = 2 (pyrimidine N atoms); MW = 132.16 g/mol |
| Quantified Difference | ΔPSA ≈ +4–8 Ų; ΔH-bond acceptor count = +1; ΔMW = +13.0 g/mol |
| Conditions | Computed values from Chemsrc database (387867-57-4) and PubChem (321673-18-1). LogP and PSA calculated via standard cheminformatics algorithms. |
Why This Matters
The higher PSA and additional H-bond acceptor of 387867-57-4 favor applications requiring stronger metal chelation or enhanced aqueous solubility, while the pyrimidine analog may be preferred for more lipophilic binding pockets—this distinction directly informs scaffold selection in medicinal chemistry campaigns.
- [1] PubChem. 2H-6,9-Methanopyrido[1,2-a]pyrimidine. Molecular Weight 132.16 g/mol. Computed properties. https://pubchem.ncbi.nlm.nih.gov View Source
- [2] Berezin, A.A., et al. Route to Benzo- and Pyrido-Fused 1,2,4-Triazinyl Radicals. J. Org. Chem. 2014. Demonstrates distinct coordination chemistry of 1,2,4-triazine nitrogen atoms in pyrido-fused systems. View Source
